

Technical Guide: Physicochemical Properties of 5-(tert-butyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Tert-butyl)isoxazole-3-carboxylic acid

Cat. No.: B1286294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-butyl)isoxazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The isoxazole ring system is a key feature in various biologically active molecules. Understanding the physicochemical properties of this compound, particularly its acidity (pKa), is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of the pKa value of **5-(tert-butyl)isoxazole-3-carboxylic acid**, detailed experimental protocols for its determination, and a logical workflow for its characterization.

Data Presentation

The acidic nature of **5-(tert-butyl)isoxazole-3-carboxylic acid** is defined by its pKa value, which influences its ionization state at different pH levels.

Parameter	Value	Source
Predicted pKa	3.49 ± 0.10	[1]
Molecular Formula	C8H11NO3	[1]
Molecular Weight	169.18 g/mol	[1]
Physical Form	Solid	
Predicted Boiling Point	~303.5°C	[1]
Predicted Density	~1.169 g/cm³	[1]

Experimental Protocols

The determination of the pKa value is a critical step in the characterization of a new chemical entity. Several robust methods can be employed. Potentiometric titration is a widely used and reliable technique.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa value of **5-(tert-butyl)isoxazole-3-carboxylic acid** using potentiometric titration.

1. Materials and Equipment:

- **5-(tert-butyl)isoxazole-3-carboxylic acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for ionic strength adjustment
- High-purity water (Milli-Q or equivalent)
- Calibrated pH meter with a combination glass electrode
- Automatic titrator or manual burette

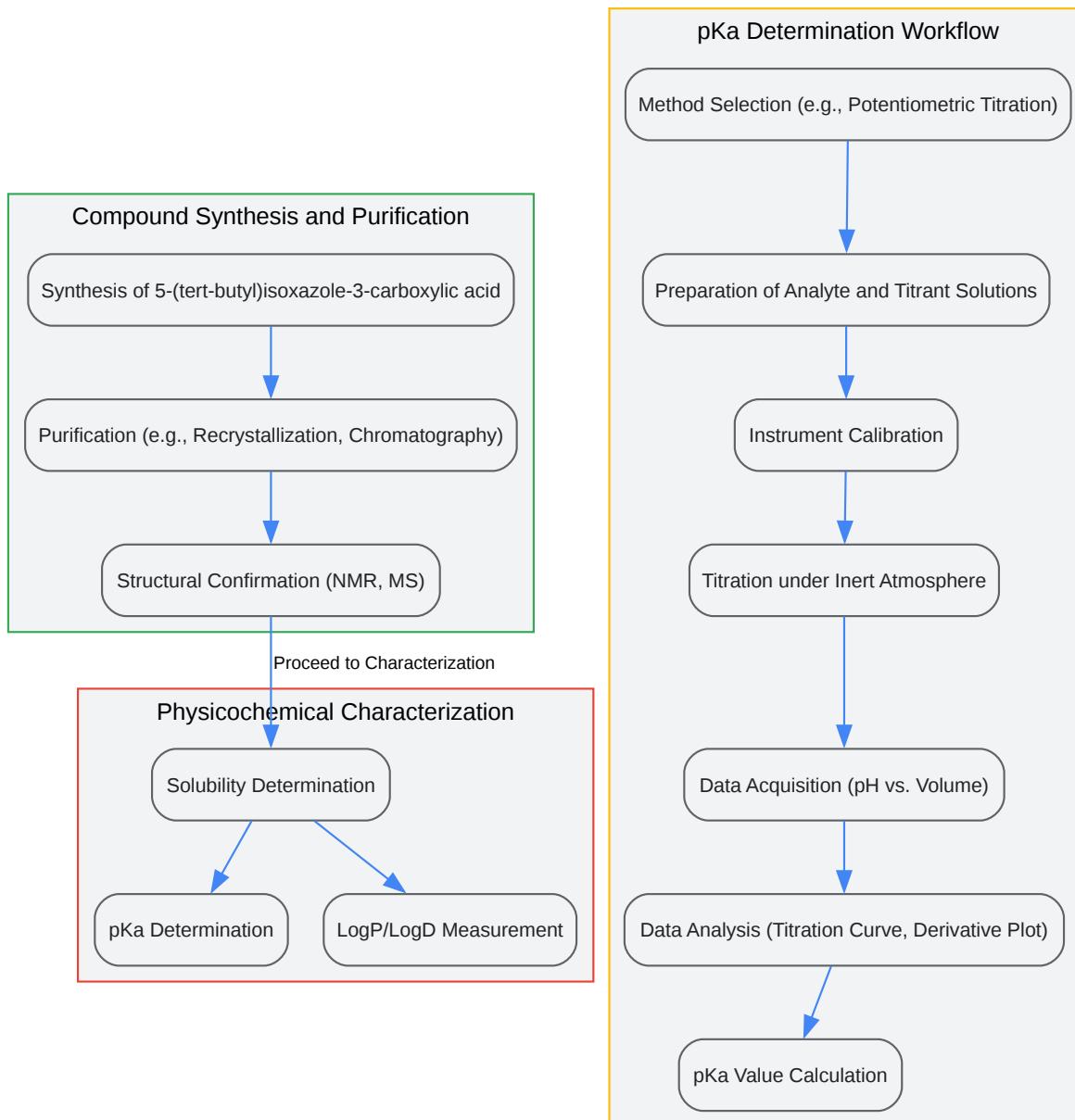
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes
- Nitrogen gas supply

2. Solution Preparation:

- Analyte Solution: Accurately weigh a sufficient amount of **5-(tert-butyl)isoxazole-3-carboxylic acid** to prepare a solution with a concentration of approximately 1-10 mM. Dissolve the compound in a known volume of high-purity water. If solubility is an issue, a co-solvent (e.g., methanol or DMSO) may be used, but the pKa value will be specific to that solvent system.
- Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.

3. Titration Procedure:

- Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
- Inert Atmosphere: Purge the analyte solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement.
- Titration:
 - Place a known volume of the analyte solution in a thermostatted vessel.
 - Immerse the calibrated pH electrode and the tip of the burette into the solution.
 - Start stirring the solution gently.
 - Add small, precise increments of the standardized 0.1 M NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.


- Continue the titration past the equivalence point.

4. Data Analysis:

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
- Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the volume of NaOH. The peak of this plot corresponds to the equivalence point.
- Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental characterization of a novel carboxylic acid like **5-(tert-butyl)isoxazole-3-carboxylic acid**, with a focus on pKa determination.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a novel carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciresliterature.org [sciresliterature.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-(tert-butyl)isoxazole-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286294#pka-value-of-5-tert-butyl-isoxazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com